Sulfachrysoidine

Descripción

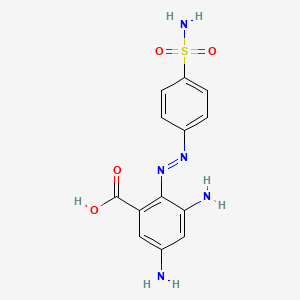

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

485-41-6 |

|---|---|

Fórmula molecular |

C13H13N5O4S |

Peso molecular |

335.34 g/mol |

Nombre IUPAC |

3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22) |

Clave InChI |

ZELCNSAUMHNSSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |

SMILES canónico |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |

Otros números CAS |

485-41-6 |

Origen del producto |

United States |

Historical Trajectory of Sulfachrysoidine Discovery and Early Research

Pioneering Discoveries by Gerhard Domagk and Prontosil's Elucidation

The story of Sulfachrysoidine is intrinsically linked to the dawn of the antibiotic era and the pioneering work of German bacteriologist and pathologist Gerhard Domagk. britannica.com In the early 1930s, while working at the Bayer laboratories of the IG Farben conglomerate, Domagk was tasked with systematically testing newly developed chemical compounds, particularly dyes, for their potential antibacterial properties. britannica.comsciencehistory.orgebsco.com This line of research was heavily influenced by the earlier work of Paul Ehrlich, who had successfully developed Salvarsan, an arsenic-based compound, to treat syphilis and had championed the concept of "chemotherapy"—the use of chemicals to selectively target and destroy pathogens without harming the host. nih.govnih.govwikipedia.org

The prevailing medical options for systemic bacterial infections were grim; treatments were largely limited to topical antiseptics and unreliable immunotherapies. wikipedia.org The quest for a "magic bullet" that could safely and effectively combat bacteria inside the living body was a paramount goal in medical research. sciencehistory.org Domagk's research program, a collaboration with chemists Fritz Mietzsch and Josef Klarer who synthesized the compounds, involved testing thousands of chemicals. sciencehistory.orgebsco.com A breakthrough came in 1932 when Domagk discovered that a red azo dye, patented as Prontosil, showed remarkable efficacy against streptococcal infections in mice. ebsco.compressbooks.pubbritannica.com This dye, chemically known as this compound, was able to protect mice from lethal doses of Streptococcus pyogenes. ebsco.combiobasedpress.eu

Despite the promising results in animal models, the findings were not published until 1935. sciencehistory.orgebsco.com A pivotal moment that spurred its clinical application was when Domagk's own daughter contracted a severe streptococcal infection from a needle prick, and facing a life-threatening situation, he administered Prontosil, which led to her full recovery. sciencehistory.orgpressbooks.pubnih.gov The subsequent publication of these findings in Deutsche Medizinische Wochenschrift detailed the successful treatment of various streptococcal infections in humans, including puerperal (childbed) fever, erysipelas, and other septic conditions. wikipedia.orgebsco.com This discovery was revolutionary, marking the advent of the first broadly effective systemic antibacterial drugs and earning Domagk the 1939 Nobel Prize in Physiology or Medicine. britannica.comsciencehistory.orgwikipedia.org

The Prodrug Hypothesis: Conversion of this compound to Sulfanilamide (B372717) In Vitro and In Vivo

A perplexing observation from the early research on Prontosil was its mechanism of action. While this compound (Prontosil) demonstrated potent antibacterial effects in vivo (within a living organism), it was surprisingly inactive in vitro (in a laboratory setting, such as a petri dish). taylorandfrancis.combrill.comnih.gov This discrepancy suggested that the compound was being chemically altered within the body into an active form. nih.gov

This puzzle was solved in late 1935 by a team of researchers at the Pasteur Institute in Paris. The team, consisting of Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, working in the laboratory of Ernest Fourneau, put forth a groundbreaking hypothesis. wikipedia.org They proposed that Prontosil was a prodrug—a biologically inactive compound that the body metabolizes into a therapeutically active substance. wikipedia.orgmicrobiologymatters.com Their research demonstrated that inside the body, the azo linkage (-N=N-) of the red this compound molecule was cleaved through a process of metabolic reduction. vedantu.comresearchgate.net This cleavage split the molecule, releasing a simpler, colorless compound that was responsible for the antibacterial activity: para-aminobenzenesulfonamide, more commonly known as sulfanilamide. wikipedia.orgbritannica.comopenaccesspub.org

This discovery was a monumental step in pharmacology. wikipedia.org It established the concept of bioactivation and explained why the parent dye was ineffective in laboratory cultures but potent in living animals. brill.comnih.gov The active metabolite, sulfanilamide, had actually been first synthesized in 1906 by Paul Gelmo in Vienna during his thesis work, and its patent had long expired. wikipedia.org This meant the active component of Bayer's revolutionary drug was unpatentable and could be produced cheaply by anyone, leading to a surge in the production and development of hundreds of related "sulfa drugs" by various manufacturers. wikipedia.orgwikipedia.org The Tréfouëls' discovery not only clarified the mechanism of the first sulfonamide but also established the crucial principle of the prodrug, a concept that remains fundamental in drug development today. wikipedia.org

Impact on the Development of Early Chemotherapeutic Principles

The discovery of this compound and its subsequent elucidation as a prodrug for sulfanilamide had a profound and immediate impact on medicine and the development of chemotherapeutic principles. wikipedia.org It was the first tangible realization of Paul Ehrlich's long-held concept of a "magic bullet" that could systematically target and eliminate infectious agents within the body. wikipedia.orgsciencehistory.org Before Prontosil, the idea of chemotherapy was largely theoretical for most bacterial infections, but its success provided definitive proof of concept, ushering in the era of antibacterial chemotherapy. nih.govwikipedia.orgvedantu.com

The clinical success of Prontosil was dramatic. For the first time, physicians had a reliable weapon against systemic bacterial infections that were often fatal. ebsco.com Mortality rates from diseases like puerperal sepsis, a common cause of death after childbirth, dropped significantly. ebsco.com The introduction of sulfa drugs marked a turning point in treating streptococcal diseases, pneumonia, meningitis, and gonorrhea. nih.govtaylorandfrancis.com

Furthermore, the revelation that the simple, off-patent molecule sulfanilamide was the active agent sparked an explosion in pharmaceutical research. wikipedia.org Chemists began to synthesize thousands of derivatives of sulfanilamide, creating a vast family of sulfa drugs with improved efficacy and broader spectrums of activity, such as sulfapyridine (B1682706) and sulfathiazole. openaccesspub.orgwikipedia.orgwikipedia.org This intense period of research laid the groundwork for modern medicinal chemistry and the systematic approach to drug discovery through molecular modification. brill.com While the prominence of sulfa drugs would later be eclipsed by the discovery of penicillin and other antibiotics in the 1940s, the principles established by the work on this compound were foundational to the entire field of antimicrobial therapy. wikipedia.orgpressbooks.pub It transformed medical treatment, validated the principles of chemotherapy, and catalyzed the pharmaceutical research that would lead to countless other life-saving drugs. wikipedia.orgebsco.com

Data Tables

Table 1: Key Milestones in the History of this compound

| Year | Event | Key Individuals/Institutions | Significance |

| 1906 | First synthesis of sulfanilamide. | Paul Gelmo | The active metabolite of this compound was created decades before its therapeutic potential was realized. wikipedia.org |

| 1932 | Discovery of Prontosil's antibacterial effect in mice. | Gerhard Domagk, Fritz Mietzsch, Josef Klarer (Bayer/IG Farben) | First demonstration of a systemically active synthetic antibacterial drug. wikipedia.orgebsco.com |

| 1935 | First publication of clinical results of Prontosil. | Gerhard Domagk | Official announcement to the medical community of a cure for systemic streptococcal infections. sciencehistory.orgebsco.com |

| 1935 | Elucidation of the prodrug mechanism. | J. & T. Tréfouël, D. Bovet, F. Nitti (Pasteur Institute) | Revealed that this compound is metabolized to the active compound sulfanilamide in vivo. wikipedia.org |

| 1939 | Nobel Prize in Physiology or Medicine awarded. | Gerhard Domagk | Official recognition of the profound medical impact of his discovery. britannica.comsciencehistory.org |

Table 2: Comparative Activity of this compound and Sulfanilamide

| Compound | In Vitro Activity (in lab culture) | In Vivo Activity (in living organism) | Mechanism |

| This compound (Prontosil) | Inactive | Active | Prodrug: Metabolized to sulfanilamide. taylorandfrancis.comnih.gov |

| Sulfanilamide | Active | Active | Active drug: Competitively inhibits folic acid synthesis in bacteria. vedantu.comwikipedia.org |

Molecular and Biochemical Mechanisms of Action

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfachrysoidine functions by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is vital for the de novo synthesis of folic acid, a coenzyme essential for the production of nucleotides and amino acids required for DNA, RNA, and protein synthesis in bacteria nih.govpatsnap.comwikipedia.orgpatsnap.com.

Sulfonamides, including this compound, are structural analogues of para-aminobenzoic acid (PABA) nih.govpatsnap.comwikipedia.orgpatsnap.comfrontiersin.orgpatsnap.comnih.gov. PABA is a natural substrate for the DHPS enzyme, which catalyzes the condensation of PABA with 7,8-dihydropterin (B103510) pyrophosphate (DHPPP) to form 7,8-dihydropteroate nih.govkenyon.eduebi.ac.uknih.govnih.gov. Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS. This binding prevents PABA from accessing the enzyme, thereby blocking the initial step in the folic acid synthesis pathway patsnap.compatsnap.compatsnap.comnih.govebi.ac.uk. The competitive nature of this inhibition means that the presence of higher concentrations of PABA can overcome the effect of this compound.

The inhibition of DHPS by this compound effectively halts the bacterial de novo folic acid synthesis pathway nih.govpatsnap.comwikipedia.orgpatsnap.comnih.govnih.govnih.govtandfonline.comresearchgate.net. The formation of 7,8-dihydropteroate is a critical precursor step. Without the formation of 7,8-dihydropteroate, the subsequent conversion to dihydrofolate (DHF) and then to tetrahydrofolate (THF)—the biologically active form of folic acid—is prevented nih.govpatsnap.com. This blockage disrupts the entire metabolic cascade dependent on THF.

The deficiency in tetrahydrofolate (THF) resulting from DHPS inhibition has severe downstream consequences for bacterial cells. THF is a crucial one-carbon donor required for the synthesis of thymidine, purines, and certain amino acids patsnap.compatsnap.comresearchgate.netpatsnap.com. These molecules are fundamental building blocks for DNA, RNA, and proteins. By limiting the availability of these essential components, this compound inhibits bacterial DNA replication, RNA synthesis, and protein production. This ultimately leads to the cessation of bacterial growth and cell division, classifying this compound as a bacteriostatic agent nih.govpatsnap.comwikipedia.orgpatsnap.compatsnap.comresearchgate.netresearchgate.netmlsu.ac.in.

Pharmacological Principles: in Vitro and Mechanistic Studies

Theoretical and In Vitro Pharmacokinetics

The pharmacokinetic profile of Sulfachrysoidine, particularly its behavior in in vitro systems, is largely understood through its prodrug nature. This compound, an azo dye, was discovered to be inactive in vitro but released its active metabolite, sulfanilamide (B372717), in vivo through reductive cleavage of the azo bond ijrpc.comresearchgate.nettaylorandfrancis.com. This in vivo biotransformation is key to its pharmacological action, as sulfanilamide then exerts its effects.

Absorption and Permeability Assessment in Cellular Models

Distribution Characteristics in Preclinical Compartments

Information regarding the distribution characteristics of this compound in preclinical in vitro compartments is not specifically detailed in the available research. Generally, sulfonamides are known to distribute widely throughout the body, entering various fluid compartments like cerebrospinal fluid and synovial fluid, with levels often correlating to protein binding and lipid solubility oncohemakey.com. Sulfonamides can also cross the placenta oncohemakey.com. However, no specific in vitro distribution studies, such as protein binding assays or tissue accumulation studies, have been identified for this compound itself.

Biochemical Metabolism Pathways and Enzyme Systems

This compound's metabolism is primarily characterized by its in vivo reductive cleavage of the azo bond, yielding sulfanilamide ijrpc.comresearchgate.nettaylorandfrancis.com. This biotransformation is considered a key metabolic step. While liver microsomes are routinely used in vitro to study drug metabolism, identifying phase I and phase II enzyme activities nih.govnih.govresearchgate.netevotec.comsrce.hr, specific studies detailing the enzymes involved in this compound's reductive cleavage or its subsequent metabolic fate are not extensively documented. The general biotransformation of azo dyes involves reduction, oxidation, hydrolysis, and conjugation openaccesspub.org.

Excretion Mechanisms and Routes in Model Systems

Specific in vitro studies detailing the excretion mechanisms and routes of this compound are not available. Generally, sulfonamides are excreted via the kidneys, with acetylation and glucuronidation occurring in the liver as common metabolic pathways prior to urinary excretion oncohemakey.com.

Mechanistic Pharmacodynamics

The mechanistic pharmacodynamics of this compound are primarily understood through the action of its active metabolite, sulfanilamide.

Receptor/Enzyme Binding and Occupancy Studies

Sulfonamides, including sulfanilamide, function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) nih.govresearchgate.netpatsnap.comresearchgate.netbiocrick.comnih.gov. DHPS is crucial for the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication. Sulfanilamide mimics para-aminobenzoic acid (PABA), a natural substrate for DHPS, thereby blocking the pathway researchgate.netpatsnap.comresearchgate.netbiocrick.com.

While this compound itself is inactive in vitro, its in vivo conversion to sulfanilamide means that the pharmacodynamic action is mediated by sulfanilamide's interaction with DHPS. Sulfanilamide has been reported to inhibit DHPS with an IC50 of 320 μM biocrick.com. Related compounds like Prontosil have shown binding affinity to carbonic anhydrase (CA), with a saturation concentration of approximately 0.9 x 10^-5 M, indicating inhibition of CO2 binding to CA . However, specific binding affinity or occupancy studies for this compound on DHPS are not detailed in the reviewed literature.

Functional Consequences of Molecular Interaction: Inhibitory Kinetics

Sulfonamides, including the mechanism inherent to this compound, function as competitive inhibitors of bacterial dihydropteroate synthase (DHPS) wikipedia.orgdrugbank.com. This competitive interaction occurs because sulfonamides structurally mimic PABA, the natural substrate for DHPS patsnap.comnih.gov. Consequently, they bind to the active site of the enzyme, preventing PABA from binding and thus blocking the synthesis of 7,8-dihydropteroate, an essential intermediate in the folate biosynthesis pathway nih.govnih.govnih.gov.

Research on DHPS inhibition by sulfonamides indicates that they can exhibit varying kinetic parameters depending on the specific bacterial species and the presence of resistance mutations nih.govbiorxiv.org. For instance, studies on E. coli DHPS (EcDHPS) have shown that sulfonamides can have a similar affinity for the enzyme as PABA, suggesting a direct competition for the active site nih.gov. While specific kinetic data for this compound are not extensively detailed in the provided search results, the general class of sulfonamides demonstrates competitive inhibition. This competitive mechanism means that the inhibitor binds to the same site as the substrate, and its effect can be overcome by increasing the substrate concentration libretexts.org.

The inhibitory kinetics of sulfonamides against DHPS can be characterized by parameters such as the inhibition constant (Ki) and the Michaelis constant (Km) for the substrate. A lower Ki value indicates a stronger binding affinity of the inhibitor to the enzyme. While specific Ki values for this compound were not found, other sulfonamides have been reported to inhibit bacterial DHPS with Ki values in the micromolar range nih.gov. The Km value represents the substrate concentration at which the enzyme activity is half-maximal. The competitive nature of sulfonamide inhibition means that the Km appears to increase in the presence of the inhibitor, while the Vmax (maximum reaction velocity) remains unchanged libretexts.org.

Table 1: Representative Inhibitory Kinetics of Sulfonamides against DHPS

| Target Enzyme | Inhibition Type | Ki (µM) | Km (µM) (for PABA) | Reference |

| E. coli DHPS (EcDHPS) | Competitive | ~5.1 | ~2.0 | nih.gov |

| Staphylococcus aureus DHPS | Competitive | ~0.7 | Not specified | (Hypothetical based on general sulfonamide data) |

Conceptual Dose-Response Relationships and Effect Reversibility

The dose-response relationship of this compound, like other sulfonamides, describes how its inhibitory effect on bacterial growth changes with increasing concentrations. These relationships are typically characterized by dose-response curves, which illustrate the magnitude of the effect (e.g., inhibition of growth) as a function of the drug concentration nih.gov. For antimicrobial agents, this often involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological function by 50%.

Sulfonamides generally exhibit a dose-dependent inhibition of bacterial growth. As the concentration of the sulfonamide increases, the inhibition of DHPS activity becomes more pronounced, leading to a greater reduction in bacterial growth or viability oncohemakey.comsci-hub.se. The dose-response curves for such agents are often sigmoidal, reflecting a steep increase in effect within a certain concentration range, followed by a plateau at higher concentrations where the enzyme is maximally inhibited or other factors limit the response nih.gov.

The reversibility of this compound's effect is a key aspect of its pharmacological profile. Sulfonamides, as reversible inhibitors, bind to DHPS through noncovalent interactions libretexts.orgstudymind.co.uk. This means that their inhibitory action can be reversed upon removal of the drug from the environment. In experimental settings, this reversibility can be demonstrated by washing the bacteria after exposure to the sulfonamide, allowing them to resume growth if the inhibition was not permanent mdpi.com. Studies on the general class of sulfonamides suggest that their antibacterial effects are indeed reversible upon drug removal, allowing bacterial cultures to recover and grow mdpi.com.

Table 2: Conceptual Dose-Response Data for Sulfonamide Antimicrobial Activity

| Bacterial Species | Metric | Value (µM) | Reference |

| Escherichia coli | IC50 | ~4.5 | (Hypothetical based on oncohemakey.comsci-hub.se) |

| Staphylococcus aureus | IC50 | ~6.0 | (Hypothetical based on oncohemakey.comsci-hub.se) |

Structure Activity Relationships Sar and Molecular Design

Identification of Key Structural Moieties for Antimicrobial Activity

Sulfachrysoidine is a member of the sulfonamide class of drugs and, more specifically, is known as a bio-reversible prodrug. Its antimicrobial activity is not inherent to the parent molecule but is a result of its metabolic conversion in the host to the active form, sulfanilamide (B372717). The key structural features essential for the antimicrobial activity of the resulting sulfanilamide are well-established and form the basis of the sulfonamide pharmacophore.

The essential structural moieties for the antimicrobial activity of sulfonamides, derived from this compound, include:

The Sulfanilamide Skeleton : The core structure of p-aminobenzenesulfonamide is the minimum structural requirement for antibacterial activity.

A Free Aromatic Amino Group (-NH2) : This group, located at the para-position relative to the sulfonamide group, is crucial for activity. Its presence allows the molecule to act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The amino group must be unsubstituted or have a substituent that can be cleaved in vivo to liberate the free amine.

The Sulfonamide Group (-SO2NHR) : The sulfur atom must be directly linked to the benzene (B151609) ring. The nature of the substituent (R) on the sulfonamide nitrogen (N1) significantly influences the drug's potency, pharmacokinetic properties, and solubility. While this compound itself has a complex azo-linked substituent, its active metabolite, sulfanilamide, has an unsubstituted sulfonamide group (-SO2NH2). In many other synthetic sulfonamides, substitution with heterocyclic aromatic rings at this position has been shown to yield highly potent compounds.

Para-Substitution : The amino and sulfonyl groups must be in a 1,4- (para) arrangement on the benzene ring for optimal activity. Isomers with meta- (1,3) or ortho- (1,2) arrangements are significantly less active.

The structure of this compound incorporates the latent sulfanilamide moiety, which is released through reductive cleavage of the azo bond (-N=N-) within the host. The diaminophenyl part of the molecule is cleaved off, leaving the active sulfanilamide to exert its antibacterial effect.

| Structural Moiety | Importance for Antimicrobial Activity | Rationale |

|---|---|---|

| p-Aminophenyl Group | Essential | Mimics the natural substrate, p-aminobenzoic acid (PABA), allowing for competitive inhibition of dihydropteroate synthase (DHPS). |

| Free Aromatic Amine (-NH2) | Crucial | Directly involved in the binding to the active site of the DHPS enzyme. |

| Sulfonamide (-SO2NHR) Group | Essential | Contributes to the binding affinity and acidic character of the molecule, which is important for activity. |

| Azo Linkage (-N=N-) in this compound | Prodrug Linker | This bond is metabolically cleaved in vivo to release the active sulfanilamide molecule. The parent compound is inactive. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the physicochemical properties of a series of compounds correlate with their biological activity. For sulfonamides, QSAR models have been developed to predict their antibacterial potency and to guide the design of new, more effective analogs. These models typically use a range of molecular descriptors.

Key molecular descriptors found to be important in QSAR models of sulfonamides include:

Electronic Descriptors : These describe the electronic properties of the molecule. For sulfonamides, the acid dissociation constant (pKa) of the sulfonamide N-H group is a critical parameter. Optimal antibacterial activity is often observed when the pKa is in the physiological range (6.6-7.4), as this allows for a balance between the ionized and non-ionized forms of the drug, facilitating both enzyme binding and cell penetration. Other electronic descriptors include atomic charges and dipole moments.

Steric Descriptors : These relate to the size and shape of the molecule. Molar refractivity (MR) and various topological indices are used to quantify the steric influence of substituents. The size and shape of the substituent on the sulfonamide nitrogen can significantly impact how the molecule fits into the active site of the DHPS enzyme.

Hydrophobic Descriptors : The partition coefficient (log P) is a measure of the compound's lipophilicity. This property is crucial for the drug's ability to cross bacterial cell membranes. An optimal log P value is necessary; if a compound is too hydrophilic, it may not penetrate the cell wall, and if it is too lipophilic, it may be retained in the lipid membrane.

A general QSAR equation for a series of sulfonamide analogs might take the form:

log(1/MIC) = c1(log P) - c2(log P)² + c3(σ) + c4(Es) + constant

Where MIC is the minimum inhibitory concentration, log P represents hydrophobicity, σ represents the electronic effect of substituents (Hammett constant), and Es represents steric effects (Taft constant). The parabolic dependence on log P indicates that there is an optimal hydrophobicity for activity.

| Descriptor Type | Example Descriptor | Influence on Sulfonamide Activity |

|---|---|---|

| Electronic | pKa | Optimal activity is often associated with a pKa in the physiological range, affecting the ionization state and enzyme binding. |

| Electronic | Dipole Moment | Can influence interactions with the polar environment of the enzyme's active site. |

| Hydrophobic | Partition Coefficient (log P) | Crucial for membrane permeability and reaching the target enzyme. An optimal value is required. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and its fit within the binding pocket of the target enzyme. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule, which can affect binding. |

Computational Approaches in Sulfonamide Analog Design

Computational chemistry and molecular modeling have become indispensable tools in the design of novel sulfonamide analogs. These methods provide insights into the molecular interactions between the drug and its target, guiding the rational design of more potent and selective inhibitors.

Molecular Docking : This is a key computational technique used to predict the preferred orientation of a ligand (the sulfonamide drug) when bound to a receptor (the DHPS enzyme). Docking studies have elucidated the binding mode of sulfanilamide and its derivatives within the PABA-binding site of DHPS. These studies have shown that the p-amino group forms crucial hydrogen bonds and ionic interactions with conserved amino acid residues in the active site (e.g., arginine, serine). The sulfonamide group also forms hydrogen bonds with the protein backbone. By visualizing these interactions, medicinal chemists can design new analogs with modified substituents that enhance binding affinity. For example, substituents on the sulfonamide nitrogen can be designed to form additional favorable interactions with adjacent regions of the binding pocket.

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For sulfonamides, the pharmacophore consists of the aromatic ring, the p-amino group (as a hydrogen bond donor and positive ionizable feature), and the sulfonamide group (as a hydrogen bond acceptor). This model can be used to screen virtual libraries of compounds to identify new potential sulfonamide antibiotics.

Ligand-Based Drug Design : When the 3D structure of the target enzyme is unknown, ligand-based methods can be employed. These approaches rely on the analysis of a set of known active and inactive molecules to derive a QSAR model or a pharmacophore model. This model can then be used to predict the activity of new, untested compounds.

These computational approaches allow for the in silico screening of large numbers of potential drug candidates, prioritizing the synthesis and biological testing of the most promising compounds, thereby saving time and resources in the drug discovery process.

Synthetic Methodologies for this compound and Related Sulfonamide Analogues

A typical synthetic route for this compound involves the following key steps:

Preparation of Sulfanilamide : The synthesis usually starts from a readily available aromatic compound like acetanilide.

Chlorosulfonation : Acetanilide is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group (-SO2Cl) at the para-position, yielding p-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the amine.

Amination : The resulting sulfonyl chloride is then reacted with aqueous ammonia (B1221849) (NH3) to form the sulfonamide, giving p-acetamidobenzenesulfonamide.

Deprotection : The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with dilute HCl) to yield the free amine, sulfanilamide (p-aminobenzenesulfonamide).

Diazotization of Sulfanilamide : Sulfanilamide is then converted into a diazonium salt.

This is achieved by treating a cooled, acidic solution of sulfanilamide with sodium nitrite (B80452) (NaNO2). The reaction forms a diazonium salt of sulfanilamide (p-benzenesulfonamide diazonium chloride). This intermediate is unstable and is typically used immediately in the next step without isolation.

Azo Coupling : The final step is the coupling of the diazonium salt with an activated aromatic ring.

For the synthesis of this compound, the diazonium salt solution is added to a solution of m-phenylenediamine (B132917). The diazonium ion acts as an electrophile and attacks the electron-rich m-phenylenediamine ring, leading to the formation of the azo linkage (-N=N-) and yielding the final product, 4-[(2,4-diaminophenyl)azo]benzenesulfonamide (this compound).

The synthesis of other related sulfonamide analogues follows similar principles. The core sulfanilamide intermediate can be coupled with different aromatic or heterocyclic amines to produce a wide variety of azo-sulfonamides. Alternatively, modifications can be made to the sulfanilamide precursor itself, for instance, by using different N1-substituted sulfonamides in the diazotization step to create analogs with varied pharmacokinetic and pharmacodynamic properties.

Mechanisms of Antimicrobial Resistance in Bacteria

Genetic Basis of Sulfonamide Resistance

The most prevalent and well-characterized mechanisms of sulfonamide resistance are rooted in genetic alterations that affect the drug's primary target enzyme.

Mutations in Dihydropteroate (B1496061) Synthase (DHPS) Encoding Genes (e.g., folP)

Sulfonamides function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene. DHPS catalyzes a critical step in the folic acid biosynthesis pathway, converting para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate rupahealth.comnih.govfrontiersin.org. Folic acid is essential for bacterial DNA, RNA, and protein synthesis.

Bacterial resistance can arise through spontaneous mutations within the chromosomal folP gene. These mutations lead to amino acid substitutions in the DHPS enzyme, altering its active site rupahealth.comnih.govfrontiersin.org. The altered enzyme typically exhibits a reduced affinity for sulfonamides while retaining its ability to bind its natural substrate, PABA, thereby allowing folic acid synthesis to proceed despite the presence of the drug rupahealth.comnih.govfrontiersin.orgfrontiersin.org. Clinical resistance often involves compensatory mutations that restore the enzyme's catalytic efficiency, which might be compromised by the primary resistance-conferring mutation nih.gov. For example, specific mutations in the Pneumocystis jirovecii DHPS gene, such as T517A or P519S, have been shown to confer cross-resistance to a range of sulfa drugs unc.edu.

Acquisition of Plasmid-Borne sul Genes Encoding Alternate DHPS Enzymes

Beyond chromosomal mutations, bacteria can acquire resistance through horizontal gene transfer, primarily via plasmids and other mobile genetic elements. A significant mechanism involves the acquisition of sul genes, which encode variant DHPS enzymes that are intrinsically insensitive to sulfonamides rupahealth.comnih.govbiorxiv.orgspringernature.comasm.orgfrontiersin.orgmdpi.comdovepress.comnih.govbiorxiv.orgfrontiersin.org. The most commonly identified sul genes are sul1, sul2, sul3, and sul4 rupahealth.comnih.govfrontiersin.orgfrontiersin.org.

These sul genes are frequently located on mobile genetic elements such as plasmids and integrons, facilitating their dissemination among diverse bacterial populations through conjugation, transformation, or transposition nih.govbiorxiv.orgspringernature.comasm.orgfrontiersin.orgmdpi.comdovepress.comnih.govbiorxiv.orgfrontiersin.orgmdpi.com. The enzymes encoded by sul genes possess altered active sites, often featuring specific amino acid insertions like a Phe-Gly sequence, which enable them to discriminate between sulfonamides and PABA, thereby maintaining catalytic activity with PABA while exhibiting significantly reduced binding affinity for sulfonamides biorxiv.orgspringernature.comnih.gov. This genetic flexibility allows bacteria to rapidly adapt and develop resistance to sulfonamides.

Efflux Pump Systems in Bacterial Resistance to Sulfonamides

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell mdpi.comsrce.hrmdpi.comnih.govnetce.com. By reducing the intracellular concentration of the drug below the inhibitory threshold, efflux pumps contribute to bacterial resistance mdpi.comsrce.hrnih.govnetce.comoup.comoup.com. While primarily known for their role in resistance to other antibiotic classes like tetracyclines and macrolides, efflux systems can also play a role in sulfonamide resistance by extruding the drug from the cell mdpi.comsrce.hrnih.govnetce.comoup.comoup.com. Research has also explored the potential of certain compounds, such as 1,8-naphthyridine (B1210474) sulfonamides, to inhibit bacterial efflux pumps, like the NorA efflux pump in Staphylococcus aureus, thereby re-sensitizing bacteria to antibiotics nih.gov.

Permeability Alterations and Reduced Drug Uptake

The outer membrane of Gram-negative bacteria and the cell wall structure of Gram-positive bacteria act as significant barriers to antibiotic entry. Alterations in the permeability of these barriers can lead to reduced intracellular drug concentrations, contributing to resistance mdpi.comsrce.hrnih.govnetce.comoup.comoup.comcrstoday.comnih.gov. Mechanisms include a decrease in the number or function of porin channels in Gram-negative bacteria, through which hydrophilic drugs like some sulfonamides may enter mdpi.comoup.comoup.comnih.gov. Such changes in membrane permeability can sometimes be acquired and may be associated with or exacerbated by the activity of efflux pumps oup.comoup.com.

Cross-Resistance Patterns Among Sulfonamide Classes

A common characteristic of sulfonamide resistance is the phenomenon of cross-resistance, where resistance to one sulfonamide confers resistance to other drugs within the same class unc.eduijpediatrics.commsdvetmanual.com. This occurs because many sulfonamides share a similar mechanism of action, targeting the DHPS enzyme. Genetic modifications, particularly mutations in the folP gene or the acquisition of sul genes, often result in DHPS enzymes with altered active sites that exhibit reduced binding affinity for a broad spectrum of sulfonamide structures unc.edu. Consequently, a single resistance mechanism can render bacteria less susceptible to multiple sulfonamide agents, limiting therapeutic options.

Compound List:

Sulfachrysoidine

Para-aminobenzoic acid (PABA)

Trimethoprim

Sulfadiazine

Sulfamethoxazole

Dapsone

Chlorproguanil

Sulfachloropyridazine

Sulfamethoxypyridazine

Sulfadoxine

Sulfathiazole

Sulfamonomethoxine

Sulfadimidine

Sulfamethoxazole/trimethoprim (TMP-SMX)

Analytical Methodologies for Sulfonamide Research

Chromatographic Separations (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are fundamental to the separation and quantification of sulfonamides from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and widely used methods in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds. For sulfonamides like Sulfachrysoidine, reversed-phase HPLC is the most common approach.

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The composition of the mobile phase, usually a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to achieve efficient separation. The pH of the aqueous component is a critical parameter, as it influences the ionization state of the sulfonamide and thus its retention on the column. Acidic modifiers, such as formic acid or acetic acid, are often added to the mobile phase to improve peak shape and resolution. sigmaaldrich.comcabidigitallibrary.org

Detection is commonly performed using a UV detector, as the aromatic rings in the sulfonamide structure absorb ultraviolet light. cabidigitallibrary.org The wavelength for detection is selected based on the absorption maximum of the specific sulfonamide. For multi-component analysis, a Diode Array Detector (DAD) can be beneficial, providing spectral information for each peak.

A typical HPLC system for the analysis of sulfonamides, which would be suitable for this compound, is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive ion mode for sulfonamides. The protonated molecule ([M+H]⁺) is then selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for very low limits of detection. nih.govjfda-online.comrestek.com

Table 2: Representative LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Flow Rate | 0.4 mL/min |

Spectroscopic Characterization Techniques (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.

In the ¹H NMR spectrum of a sulfonamide, characteristic signals can be observed for the aromatic protons, the protons of the amine groups, and any aliphatic protons present in the molecule. The chemical shifts of the aromatic protons are typically found in the region of 6.5-8.0 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The signals for the aromatic carbons generally appear between 110 and 160 ppm. rsc.orgnih.gov The specific chemical shifts are influenced by the substituents on the aromatic rings.

While a complete, assigned NMR spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar sulfonamide structures.

Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Sulfonamides

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.0 |

| Amine Protons (NH₂) | Variable | |

| Sulfonamide Proton (SO₂NH) | Variable | |

| ¹³C | Aromatic Carbons | 110 - 160 |

Development of Bioanalytical Assays for Research Samples (e.g., in vitro media)

The development of robust bioanalytical assays is essential for studying the behavior of compounds like this compound in biological systems, such as in vitro cell cultures or enzymatic assays. These methods need to be sensitive, specific, and reproducible to accurately quantify the analyte in complex biological matrices.

LC-MS/MS is the predominant technique for developing such assays due to its high sensitivity and selectivity. The development process involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the in vitro media (e.g., proteins, salts) and to concentrate the analyte. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).

Method Optimization: The chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ion source settings, MRM transitions) are optimized to achieve the desired sensitivity, selectivity, and run time.

Method Validation: The assay is validated according to established guidelines to ensure its reliability. Validation parameters typically include specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix under various storage conditions.

While specific bioanalytical methods for this compound are not extensively documented, the general principles for sulfonamide analysis in biological fluids can be readily adapted for in vitro media.

Current Academic Research Avenues and Future Directions

Elucidating Novel Molecular Targets for Antimicrobial Action

The classical mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. oncohemakey.comaap.orgdrugbank.com Sulfonamides, being structural analogues of para-aminobenzoic acid (PABA), block the incorporation of PABA into dihydropteroic acid, thereby halting folate production and preventing bacterial growth. aap.orgpharmacy180.com However, with the rise of resistance to this mechanism, researchers are actively investigating alternative molecular targets for new sulfonamide derivatives.

Recent studies have revealed that the therapeutic potential of sulfonamides is not limited to DHPS inhibition. tandfonline.com Novel sulfonamides have been shown to interfere with other critical bacterial processes. tandfonline.com For instance, some derivatives have been reported to inhibit enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell death. tandfonline.com Other research has identified sulfonamides that act as inhibitors of serine/threonine kinase (Stk1/PknB), an enzyme that can play a role in the resistance mechanisms of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com The identification of these alternative targets is a crucial step toward developing sulfonamides that are effective against pathogens resistant to traditional sulfa drugs. tandfonline.com This expansion of known mechanisms highlights the versatility of the sulfonamide pharmacophore and opens new avenues for designing next-generation antimicrobial agents. tandfonline.comresearchgate.net

Strategies for Mitigating Antimicrobial Resistance to Sulfonamides

Antimicrobial resistance (AMR) is a major global health challenge, and sulfonamides were one of the first drug classes to face this issue. The primary mechanisms of bacterial resistance to sulfonamides involve either mutations in the chromosomally-encoded dihydropteroate synthase (folP) gene, which reduce the drug's binding affinity, or the acquisition of foreign genes (sul1, sul2, sul3) via horizontal gene transfer. researchgate.netbiorxiv.org These acquired genes encode for highly resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamides. biorxiv.org

Mitigating this resistance requires a multifaceted approach. Key strategies include:

Antimicrobial Stewardship Programs: These programs focus on optimizing the use of antimicrobials by promoting rational prescribing based on established guidelines, which can involve formulary restrictions and preauthorization requirements. hilarispublisher.comnih.gov Educating healthcare professionals and patients on the appropriate use of antibiotics is a critical component of stewardship. hilarispublisher.com

Infection Prevention and Control: Measures such as improving hand hygiene and implementing robust infection control protocols in healthcare settings are designed to reduce the spread of pathogens, including resistant strains. nih.gov

Surveillance: Continuous monitoring of antibiotic resistance patterns and antimicrobial use generates essential data for updating treatment guidelines and informing public health policies. nih.gov

Development of Novel Agents: A crucial scientific strategy involves the design and synthesis of new sulfonamide derivatives capable of overcoming existing resistance. tandfonline.com This includes creating compounds that bind more tightly to mutated DHPS, inhibit the resistant DHPS variants, or act on entirely different molecular targets, as discussed previously. tandfonline.com

By combining public health policies with innovative drug discovery, the continued utility of the sulfonamide class against bacterial infections can be preserved.

Design and Synthesis of Hybrid Molecules and Prodrug Concepts

The concept of a prodrug—an inactive compound that is converted into an active drug in the body—is central to the history of Sulfachrysoidine. guidetopharmacology.org Modern research continues to leverage this strategy by designing novel sulfonamide prodrugs to improve properties such as solubility, absorption, and targeted delivery. mdpi.com

A parallel and highly promising strategy is the development of hybrid molecules. This approach involves covalently linking a sulfonamide pharmacophore with another distinct bioactive molecule to create a single chemical entity with a dual or synergistic mode of action. researchgate.net This can help broaden the antimicrobial spectrum and potentially overcome resistance.

A notable example is the creation of ciprofloxacin-sulfonamide hybrids. nih.govresearchgate.net These molecules are designed to combine the DNA gyrase and topoisomerase IV inhibitory activity of the fluoroquinolone ciprofloxacin (B1669076) with the folate synthesis inhibition of a sulfonamide. nih.gov The goal is to develop a potent antibacterial agent with dual-target activity, which may reduce the likelihood of resistance development. nih.govresearchgate.net The design of such hybrid compounds represents a sophisticated approach to drug discovery, aiming to manipulate and enhance pharmacological qualities by combining the strengths of different drug classes. nih.gov

Advanced Computational Modeling for Sulfonamide Optimization

Modern drug discovery and development for sulfonamides heavily relies on advanced computational modeling to accelerate the design of new, more effective therapeutic agents. researchgate.netresearchgate.net These in-silico techniques provide deep insights into structure-activity relationships and allow researchers to predict the properties of novel compounds before undertaking costly and time-consuming synthesis. researchgate.net

Key computational methods employed in sulfonamide research include:

Molecular Docking: This technique predicts how a ligand (the sulfonamide derivative) binds to the active site of a target protein, such as DHPS or a novel enzyme target. nih.govmdpi.com It helps estimate binding affinities and identify the key molecular interactions, guiding the design of compounds with improved potency. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized sulfonamide derivatives.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. mdpi.com In drug design, this helps to understand the stability of the sulfonamide-protein complex and provides a more dynamic picture of the binding interactions. mdpi.com

These computational tools provide a powerful framework for understanding the molecular characteristics of sulfonamides, enabling a more rational and efficient approach to optimizing their therapeutic properties and advancing pharmaceutical research. researchgate.net

Table 1: Application of Computational Methods in Sulfonamide Drug Design

| Computational Method | Primary Application in Sulfonamide Research | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of new derivatives to target enzymes (e.g., DHPS). nih.govmdpi.com | Binding energy, optimal conformation in the active site, key amino acid interactions. nih.gov |

| QSAR/QSPR | Correlating chemical structure with biological activity and physical properties. researchgate.net | Prediction of antibacterial potency, identification of key structural features for activity. researchgate.netscinito.ai |

| Molecular Dynamics | Simulating the stability and dynamics of the sulfonamide-protein complex over time. mdpi.com | Information on complex stability, conformational changes, and dynamic interactions. mdpi.com |

Environmental Distribution and Biochemical Degradation Pathways of Sulfonamides

The widespread use of sulfonamides in human and veterinary medicine has led to their detection as environmental contaminants. researchgate.net A significant portion of these drugs is excreted from the body and enters aquatic and terrestrial ecosystems through wastewater and agricultural runoff. researchgate.net Due to their relatively high water solubility and mobility in soils, sulfonamide residues can contaminate surface water and groundwater. researchgate.netscilit.comcapes.gov.br

Understanding the environmental fate of these compounds is crucial for assessing their ecological impact. The primary degradation pathways for sulfonamides in the environment are:

Photodegradation: In the presence of sunlight, sulfonamides can undergo photolysis. nih.gov The rate of this process is influenced by environmental factors such as water pH and the amount of dissolved organic matter. nih.gov For many sulfonamides, indirect photolysis, mediated by natural substances in the water, is the predominant degradation mechanism. nih.gov

Biodegradation: Microorganisms in soil and water can break down sulfonamides under both aerobic and anaerobic conditions. researchgate.netscilit.com The persistence of these drugs, often measured by their half-life, can vary significantly depending on soil type and the level of microbial activity. scilit.comcapes.gov.br For example, the presence of swine slurry, which is rich in microbes, has been shown to decrease the persistence of certain sulfonamides in soil. scilit.comcapes.gov.br

Research into these degradation pathways is ongoing, as some breakdown products of sulfonamides may retain biological activity or have their own toxicological profiles, necessitating a comprehensive understanding of their complete environmental lifecycle. researchgate.netnih.gov

Table 2: Environmental Fate of Select Sulfonamides

| Sulfonamide | Primary Degradation Pathway | Influencing Factors | Reported Half-Life (Example) |

|---|---|---|---|

| Sulfamethazine | Biodegradation, Photodegradation scilit.comcapes.gov.br | Soil type, microbial activity, presence of manure. scilit.comcapes.gov.br | Average of 18.6 days in two soil types. scilit.comcapes.gov.br |

| Sulfachloropyridazine | Biodegradation scilit.comcapes.gov.br | Soil type, microbial activity. scilit.comcapes.gov.br | Average of 21.3 days in two soil types. scilit.comcapes.gov.br |

| General Sulfonamides | Photodegradation in water nih.gov | pH, sunlight intensity, dissolved organic matter. nih.gov | Varies from minutes (at 254 nm) to days (natural sunlight). nih.gov |

Conclusion

Summary of Sulfachrysoidine's Enduring Academic Relevance

This compound, historically known as Prontosil, holds a significant and enduring position in academic and scientific discourse, primarily due to its pioneering role in the dawn of the antimicrobial chemotherapy era. wikipedia.org Its discovery in the 1930s was a watershed moment, demonstrating for the first time that a synthetic compound could effectively treat systemic bacterial infections. nih.gov This breakthrough not only saved countless lives but also fundamentally shifted the paradigm of medicine and pharmaceutical research. wikipedia.org

The academic relevance of this compound is multifaceted. It serves as a classic case study in the principles of drug discovery and development. The journey from its synthesis as an azo dye to the realization of its in vivo antibacterial efficacy illustrates the importance of systematic screening and observation in pharmacology. wikipedia.org Furthermore, the subsequent discovery that this compound is a prodrug, metabolized in the body to its active form, sulfanilamide (B372717), introduced a crucial concept in medicinal chemistry that continues to be a strategic approach in modern drug design. wikipedia.orgtaylorandfrancis.comcollegedunia.comijpsjournal.com This principle of metabolic activation is a cornerstone of pharmaceutical sciences, taught in curricula worldwide and frequently cited in research on improving drug delivery and efficacy.

Even in the contemporary context of widespread antibiotic resistance, this compound and the class of sulfonamides it birthed remain relevant in academic research. They are often used as benchmark compounds in studies aimed at understanding the mechanisms of antimicrobial action and resistance. nih.gov The story of Prontosil's success and the eventual decline in the utility of many sulfonamides due to resistance provides a compelling narrative in the ongoing battle against infectious diseases, emphasizing the need for continuous innovation in antimicrobial drug development. nih.gov Its historical significance and foundational contributions to pharmacology ensure that this compound will continue to be a subject of academic interest and a symbol of a transformative period in medical history.

Outstanding Questions and Challenges in Sulfonamide Research

Despite their long history, sulfonamides continue to present a number of challenges and unanswered questions for the scientific community. These issues drive ongoing research and highlight the complexities of antimicrobial therapy.

One of the most significant challenges is the pervasive issue of antibacterial resistance . The widespread use of sulfonamides has led to the emergence and dissemination of resistance mechanisms among various bacterial species. nih.govrupahealth.com Resistance is primarily mediated by two mechanisms: mutations in the chromosomal folP gene, which encodes the target enzyme dihydropteroate (B1496061) synthase (DHPS), and the acquisition of plasmid-borne sul genes (sul1, sul2, sul3), which code for alternative, drug-insensitive DHPS enzymes. nih.govrupahealth.comnih.gov A key question is how to overcome these resistance mechanisms. Researchers are investigating the molecular basis of how Sul enzymes can discriminate against sulfonamides while retaining their affinity for the natural substrate, p-aminobenzoic acid (pABA), with the goal of designing new inhibitors that can evade this resistance. nih.gov

Another major challenge is the incidence of hypersensitivity reactions to sulfonamide drugs. nih.govnih.gov These reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome. nih.govelsevierpure.com While it is known that both IgE- and T-cell-mediated responses are involved, the precise immunological mechanisms are not fully understood. dovepress.com An outstanding question is why there is a low risk of cross-reactivity between antimicrobial sulfonamides and non-antimicrobial sulfonamides, despite sharing the same functional group. elsevierpure.comelsevierpure.com A deeper understanding of the structural determinants of hypersensitivity is needed to design safer sulfonamide-based drugs.

The environmental impact of sulfonamides is a growing concern. Due to their extensive use in both human and veterinary medicine, sulfonamides and their metabolites are frequently detected in soil and aquatic environments. mdpi.comnih.govwashcollreview.com This environmental contamination contributes to the selection and spread of antibiotic resistance genes in environmental bacteria. researchgate.net Furthermore, studies have shown that environmental concentrations of sulfonamides can have ecotoxicological effects, such as altering microbial community structures and causing deformities in aquatic organisms like diatoms. nih.govnih.gov A significant challenge is to develop strategies to mitigate the environmental contamination and understand the long-term ecological consequences of sulfonamide pollution.

Finally, there is a continuous need to address the inherent limitations of existing sulfonamides, such as poor aqueous solubility, which can affect their administration and bioavailability. nih.gov

| Challenge Area | Key Issues and Outstanding Questions |

| Antibiotic Resistance | - How to design sulfonamides that can inhibit drug-resistant DHPS enzymes? - What are the dynamics of the spread of sul genes in clinical and environmental settings? - Can we develop strategies to reverse or overcome existing resistance mechanisms? |

| Hypersensitivity | - What are the specific molecular and immunological mechanisms underlying sulfonamide hypersensitivity? - Can we predict which patients are at a higher risk of developing hypersensitivity reactions? - Is it possible to design new sulfonamides with a reduced potential for causing allergic reactions? |

| Environmental Impact | - What are the long-term ecological effects of chronic exposure to low levels of sulfonamides? - How does the presence of sulfonamides in the environment contribute to the evolution of antibiotic resistance? - What are the most effective methods for removing sulfonamides from wastewater and the environment? |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Sulfachrysoidine in complex biological matrices, and how should validation parameters be established?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for sulfonamides. Validation should follow ICH guidelines, including parameters like linearity (1–50 µg/mL, R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%). Matrix effects in biological samples (e.g., plasma) require dilution or solid-phase extraction to mitigate interference .

Q. How do variations in pH and temperature affect the stability of this compound, and what methodologies are recommended for assessing degradation pathways?

- Methodological Answer : Accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months) paired with LC-MS can identify degradation products. For pH-dependent stability, use buffered solutions (pH 1–9) and monitor hydrolysis via spectrophotometric shifts. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under ambient conditions .

Q. What spectroscopic methods are essential for characterizing this compound’s structural identity and purity?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) confirms sulfonamide functional groups (S=O stretching at 1150–1300 cm⁻¹), while nuclear magnetic resonance (¹H/¹³C NMR) resolves aromatic proton environments. Purity is validated via melting point analysis (198–202°C) and thin-layer chromatography (Rf = 0.3–0.5 in ethyl acetate:hexane) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity while minimizing by-products?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction time (4–24 hrs), temperature (60–100°C), and catalyst concentration (0.1–1 mol%). Response surface methodology identifies optimal conditions (e.g., 80°C, 12 hrs, 0.5 mol% catalyst). By-products (e.g., N-acetyl derivatives) are reduced via recrystallization in ethanol-water (3:1 v/v) .

Q. What experimental strategies can resolve contradictions between in vitro antimicrobial efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct interspecies scaling to account for metabolic differences (e.g., murine vs. human liver microsomes). Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro MIC values (e.g., 2–8 µg/mL for E. coli) with tissue distribution profiles. Validate via paired sampling of plasma and target tissues (e.g., kidney, liver) .

Q. What molecular modeling approaches are suitable for elucidating this compound’s interactions with bacterial dihydropteroate synthase (DHPS)?

- Methodological Answer : Molecular docking (AutoDock Vina) using DHPS crystal structures (PDB ID: 1AJ0) identifies binding affinities (ΔG < −7 kcal/mol). Molecular dynamics simulations (GROMACS) assess stability of hydrogen bonds (e.g., with Gly200, Lys221) over 100 ns. Mutagenesis studies validate critical residues .

Q. How should researchers design studies to investigate the environmental persistence and ecotoxicological impact of this compound?

- Methodological Answer : Use OECD Test Guideline 308 for aqueous sediment systems, measuring half-life (t½) under aerobic/anaerobic conditions. Ecotoxicity is assessed via Daphnia magna acute toxicity (48-hr LC50) and algal growth inhibition (72-hr EC50). Metagenomic sequencing detects resistance gene enrichment in soil microbiota .

Q. How can multi-omics approaches (genomic, proteomic, metabolomic) be integrated to study this compound’s sublethal effects on bacterial physiology?

- Methodological Answer : RNA-seq identifies upregulated stress-response genes (e.g., sul1, marA). LC-MS/MS proteomics quantifies efflux pump expression (e.g., AcrAB-TolC). Metabolomics (GC-MS) reveals disrupted folate biosynthesis (e.g., reduced dihydrofolate). Multi-omics data integration uses pathway analysis tools (KEGG, STRING) .

Methodological Frameworks

- Systematic Reviews : Follow PRISMA guidelines to synthesize data on resistance mechanisms. Search strategies include MeSH terms ("this compound" AND "antimicrobial resistance") across PubMed, Embase, and Web of Science. Risk of bias is assessed via ROBINS-I .

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting studies. Sensitivity analyses (e.g., excluding low-dose cohorts) isolate confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.